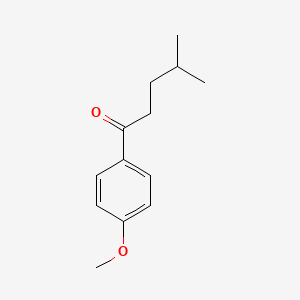

1-(4-Methoxyphenyl)-4-methylpentan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-4-methylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-10(2)4-9-13(14)11-5-7-12(15-3)8-6-11/h5-8,10H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJALKPADMQRBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461230 | |

| Record name | 1-(4-methoxyphenyl)-4-methylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21550-01-6 | |

| Record name | 1-(4-Methoxyphenyl)-4-methyl-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21550-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-methoxyphenyl)-4-methylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Classification and Relevance Within Aromatic Ketones

1-(4-Methoxyphenyl)-4-methylpentan-1-one belongs to the family of organic compounds known as aromatic ketones. This classification is defined by the presence of a carbonyl group (C=O) where the carbonyl carbon is bonded to an aromatic ring on one side and an alkyl group on the other. In this specific molecule, the aromatic component is a 4-methoxyphenyl (B3050149) group (also known as a p-anisyl group), and the alkyl component is a 4-methylpentyl group.

The methoxy (B1213986) group (-OCH₃) on the phenyl ring is an electron-donating group, which influences the reactivity of the aromatic ring and the ketone. This substitution pattern is common in many biologically active compounds and advanced materials. The 4-methylpentan-1-one structure consists of a five-carbon chain with a methyl group at the fourth carbon, introducing a degree of steric bulk and lipophilicity.

The relevance of such a structure within the broader category of aromatic ketones lies in its potential to serve as a scaffold or intermediate in organic synthesis. Aromatic ketones are pivotal in the synthesis of a vast array of organic molecules due to the reactivity of the carbonyl group, which can undergo nucleophilic addition, reduction, and condensation reactions, among others. Furthermore, the aromatic ring can be subject to electrophilic substitution reactions, allowing for further functionalization.

Historical Context of Synthesis and Early Investigations

The most probable synthetic route to 1-(4-Methoxyphenyl)-4-methylpentan-1-one is through the Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene) with 4-methylpentanoyl chloride or its corresponding anhydride (B1165640). In this electrophilic aromatic substitution reaction, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically employed to generate a highly reactive acylium ion from the acyl halide. This electrophile then attacks the electron-rich anisole ring. The methoxy (B1213986) group of anisole is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions ortho and para to it. Due to steric hindrance from the methoxy group, the para-substituted product, this compound, is generally the major product.

Given that the Friedel-Crafts reaction was well-established by the late 19th century, it is plausible that this compound could have been synthesized during the extensive exploration of this reaction's scope in the late 19th or early 20th century. However, without specific documentation, any discussion of its early investigation remains speculative and based on the general history of the synthesis of aromatic ketones.

Significance As a Research Target in Modern Chemical Science

Classical Organic Synthetic Approaches

Traditional methods for synthesizing aryl ketones, including this compound, have long relied on robust and well-established reactions such as Friedel-Crafts acylation and Grignard reactions.

Friedel-Crafts Acylation Strategies for Aromatic Ketone Formation

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and represents a primary route to this compound. tamu.edu This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, anisole (B1667542) (methoxybenzene), with an acylating agent in the presence of a strong Lewis acid catalyst. tamu.eduyoutube.com

The typical procedure involves reacting anisole with 4-methylpentanoyl chloride. The methoxy group (-OCH₃) on the anisole ring is an ortho-, para-directing activator, meaning the incoming acyl group will preferentially add to the positions ortho or para to it. Due to steric hindrance, the para-substituted product, this compound, is predominantly formed. youtube.com

The reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), which activates the acyl chloride, forming a highly electrophilic acylium ion. youtube.comyoutube.com The reaction proceeds through the following steps:

Formation of the acylium ion electrophile from the reaction between 4-methylpentanoyl chloride and AlCl₃.

Nucleophilic attack by the electron-rich anisole ring on the acylium ion, forming a resonance-stabilized carbocation (sigma complex).

Deprotonation of the sigma complex to restore aromaticity, yielding the final ketone product.

While effective, this method often requires stoichiometric amounts of the Lewis acid catalyst, which can generate significant chemical waste and may cause corrosion issues. procat.in

| Catalyst | Typical Conditions | Selectivity (Para vs. Ortho) | Notes |

| Aluminum Chloride (AlCl₃) | Anhydrous, often in solvents like CH₂Cl₂ or CS₂ | High para-selectivity | Highly reactive, can be corrosive, generates significant waste. tamu.eduprocat.in |

| Iron(III) Chloride (FeCl₃) | Similar to AlCl₃, may require higher temperatures | Good para-selectivity | Generally less reactive than AlCl₃. |

| Zeolites (Solid Acids) | Heterogeneous catalysis, higher temperatures | Very high para-selectivity | Reusable, environmentally friendlier alternative to traditional Lewis acids. procat.in |

Grignard Reaction Pathways in Pentanone Synthesis

Grignard reactions provide an alternative and versatile pathway for carbon-carbon bond formation, which can be adapted for the synthesis of this compound. mnstate.edu This method involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable electrophile. adichemistry.com

A plausible synthetic route involves the preparation of a Grignard reagent from a 4-haloanisole, such as 4-bromoanisole, by reacting it with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comlibretexts.org This forms 4-methoxyphenylmagnesium bromide.

This nucleophilic Grignard reagent can then be reacted with an appropriate acylating agent derived from 4-methylpentanoic acid. Two common variations of this pathway are:

Reaction with an Acyl Chloride: The Grignard reagent reacts with 4-methylpentanoyl chloride. This reaction must be carefully controlled, often at low temperatures, to prevent the Grignard reagent from reacting with the newly formed ketone product to produce a tertiary alcohol.

Reaction with a Nitrile: A more controlled synthesis can be achieved by reacting the Grignard reagent with 4-methylpentanenitrile. This reaction forms an imine intermediate, which is then hydrolyzed with an aqueous acid to yield the desired ketone. This method avoids the potential for over-addition seen with acyl chlorides.

The Grignard reagent is highly basic and nucleophilic, requiring strictly anhydrous conditions to prevent it from reacting with any protic sources, such as water. adichemistry.com

| Grignard Reagent | Electrophile | Intermediate | Product |

| 4-Methoxyphenylmagnesium bromide | 4-Methylpentanoyl chloride | Ketone (potential for tertiary alcohol side-product) | This compound |

| 4-Methoxyphenylmagnesium bromide | 4-Methylpentanenitrile | Imine salt | This compound |

| Isopentylmagnesium bromide | 4-Methoxybenzonitrile | Imine salt | This compound |

Modern Catalytic Methods

Advances in catalysis have led to the development of more efficient and selective methods for the synthesis of aromatic ketones. These modern techniques often operate under milder conditions and offer greater functional group tolerance compared to classical approaches.

Palladium-Catalyzed Cross-Coupling Reactions and Analogous Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and can be employed to synthesize this compound. organic-chemistry.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate.

A common example is the Suzuki-Miyaura coupling, which could involve the reaction of 4-methoxyphenylboronic acid with 4-methylpentanoyl chloride. The reaction is catalyzed by a palladium(0) complex, which undergoes a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the ketone product. organic-chemistry.org

Other analogous transformations include:

Stille Coupling: Coupling of an organotin reagent (e.g., 4-methylpentanoyl-tributylstannane) with 4-haloanisole.

Carbonylative Coupling: A reaction where carbon monoxide is inserted. For instance, a palladium catalyst could couple 4-iodoanisole (B42571) with an isopentyl organometallic reagent under a carbon monoxide atmosphere.

These methods are highly valued for their chemoselectivity and ability to tolerate a wide range of functional groups that might not be compatible with the harsh conditions of Friedel-Crafts or Grignard reactions. organic-chemistry.org The choice of ligand for the palladium catalyst is crucial for controlling reactivity and yield. nih.gov

| Coupling Reaction | Aryl Source | Acyl/Alkyl Source | Catalyst System (Example) |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | 4-Methylpentanoyl chloride | Pd(OAc)₂, phosphine (B1218219) ligand, base |

| Stille | 4-Iodoanisole | (4-Methylpentanoyl)tributylstannane | Pd(PPh₃)₄ |

| Negishi | 4-Iodoanisole | Isopentylzinc chloride | Pd(dba)₂, phosphine ligand |

Regioselective Carbon-Carbon Bond Formation Techniques

Modern synthetic chemistry has increasingly focused on regioselective C-H activation as a means to form C-C bonds directly, bypassing the need for pre-functionalized starting materials like organic halides or organometallics. acs.org For the synthesis of this compound, this could involve the direct acylation of the C-H bond at the para-position of anisole.

These reactions are often guided by a directing group, which positions a metal catalyst (such as rhodium, ruthenium, or palladium) in proximity to the target C-H bond, facilitating its cleavage and subsequent functionalization. While anisole's methoxy group itself has some directing ability, more complex directing groups can be temporarily installed to achieve high regioselectivity. Such methods offer high atom economy but are still an area of active research for broad industrial application. acs.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. innoget.com Several strategies can be applied to make the synthesis of this compound more environmentally benign.

Catalyst Choice: In Friedel-Crafts acylation, corrosive and water-sensitive Lewis acids like AlCl₃ can be replaced with solid acid catalysts such as zeolites or clays. procat.in These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, minimizing waste. procat.in

Alternative Solvents: Traditional syntheses often use volatile and toxic organic solvents. Green alternatives include performing reactions in water, supercritical fluids, or ionic liquids. chemistryviews.org For example, some palladium-catalyzed couplings can be carried out effectively in aqueous media. organic-chemistry.org

Energy Efficiency: Photochemical methods, which use visible light to drive reactions, can offer an energy-efficient alternative to thermally driven processes. chemistryviews.org Photocatalysis can enable C-H oxidation or other bond formations under mild, room-temperature conditions. chemistryviews.orgnih.gov

Atom Economy: Synthetic routes that maximize the incorporation of all starting material atoms into the final product are preferred. C-H activation reactions, for instance, are highly atom-economical as they avoid the need for halogen or metal-containing intermediates that are ultimately discarded.

By incorporating these principles, the synthesis of aromatic ketones can be shifted towards more sustainable and efficient industrial processes. acs.orgnih.gov

Enantioselective Synthesis and Chiral Resolution Strategies for Related Pentanones

The stereochemistry of pharmacologically active molecules is of paramount importance, as different enantiomers of a chiral drug can exhibit distinct biological activities. While specific methodologies for the enantioselective synthesis or chiral resolution of this compound are not extensively detailed in the public domain, a considerable body of research exists for structurally related aryl ketones and pentanones. These strategies provide a foundational framework for obtaining enantiomerically pure forms of such compounds. The primary approaches involve either the direct synthesis of a single enantiomer (enantioselective synthesis) or the separation of a racemic mixture into its constituent enantiomers (chiral resolution).

Enantioselective synthesis aims to create a specific enantiomer from achiral or prochiral starting materials through the use of chiral catalysts or auxiliaries. A notable strategy for producing enantioenriched α-aryl ketones involves a cobalt-catalyzed semipinacol rearrangement of symmetric α,α-diaryallylic alcohols. st-andrews.ac.uk This method utilizes a chiral cobalt-salen catalyst to generate a highly electrophilic carbocation surrogate, leading to the formation of α-aryl ketones with excellent enantioselectivities and yields. st-andrews.ac.uk The reaction is tolerant of various substitutions on the aromatic ring, including para- and meta-halogenated, as well as mildly electron-rich and electron-poor groups. st-andrews.ac.uk

Another approach is the catalytic enantioselective synthesis of α-quaternary ketones from simple carboxylic acid or ester starting materials. unc.edu This method employs a monodentate chiral phosphine and results in a variety of aryl, alkenyl, alkynyl, and alkyl-substituted ketone products with high enantiomeric ratios. unc.edu Furthermore, the enantioselective synthesis of α-oxygenated ketones can be achieved via organocatalytic formal O–H bond insertion of sulfonium (B1226848) ylides. acs.org

Chiral resolution, on the other hand, involves the separation of a racemic mixture. A common and powerful technique for this is chiral chromatography. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) have been successfully employed for the enantiomeric separation of various α-aryl ketones. nih.gov Cyclofructan-based CSPs, for instance, have demonstrated high efficiency in resolving a range of α-aryl ketones, with many achieving baseline separation. nih.gov The resolution is influenced by the structural features of the analyte and the composition of the mobile phase. nih.govtandfonline.com

Kinetic resolution is another effective strategy. This involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. For instance, an organocatalyzed kinetic resolution of α-functionalized ketones has been developed through an asymmetric catalytic cascade annulation, achieving high selectivity factors. cas.cn This method has proven to be versatile for a variety of α-substituted ketones. cas.cn

The following tables summarize key findings from research on the enantioselective synthesis and chiral resolution of related aryl ketones.

Table 1: Enantioselective Synthesis of α-Aryl Ketones via Cobalt-Catalyzed Semipinacol Rearrangement st-andrews.ac.uk

| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Ratio (er) |

| (R,R)-Co(II)-5 | Symmetric α,α-diaryallylic alcohol | (R)-α-Aryl ketone | 95 | 99:1 |

| (R,R)-Co(II)-2 | Symmetric α,α-diaryallylic alcohol | (R)-α-Aryl ketone | Improved | Improved |

Table 2: Chiral Resolution of α-Aryl Ketones using Cyclofructan-Based Chiral Stationary Phases (CSPs) nih.gov

| Chromatography Method | Chiral Stationary Phase | Number of Analytes Tested | Analytes with Baseline Separation | Maximum Resolution (Rs) |

| HPLC | Cyclofructan-based | 21 | 17 | 4.0 |

| SFC | Cyclofructan-based | 21 | - | - |

Table 3: Organocatalyzed Kinetic Resolution of α-Functionalized Ketones cas.cn

| Method | Key Feature | Number of Chiral Ketones Obtained | Selectivity Factor (up to) |

| Asymmetric Catalytic Cascade Annulation | Nucleophilic malonate unit introduction | 41 | 684 |

These methodologies underscore the diverse and effective strategies available for accessing enantiomerically pure aryl ketones, which could be adapted for the specific synthesis or resolution of this compound.

Theoretical and Computational Chemistry Investigations of 1 4 Methoxyphenyl 4 Methylpentan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for elucidating the properties of molecules. For 1-(4-Methoxyphenyl)-4-methylpentan-1-one, these calculations provide a microscopic view of its geometry and electronic nature.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic structure of molecules. Theoretical calculations for this compound, typically performed using a basis set such as B3LYP/6-311++G(d,p), reveal the most stable three-dimensional arrangement of its atoms. This geometry optimization minimizes the energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.

The electronic structure analysis derived from DFT calculations includes the distribution of electron density, which is crucial for understanding the molecule's reactivity. The methoxy (B1213986) group on the phenyl ring acts as an electron-donating group, influencing the electronic properties of the entire molecule. The carbonyl group, being electron-withdrawing, creates a dipole moment, further affecting the molecule's charge distribution.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.24 | - | - |

| C-C (ring) | 1.39 - 1.41 | 118 - 121 | 0 - 1 |

| C-O (methoxy) | 1.37 | - | - |

| C-C (alkyl chain) | 1.52 - 1.54 | 109 - 112 | Varied |

Note: The data presented in this table are representative values based on DFT calculations for analogous compounds and are intended for illustrative purposes.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is typically localized on the electron-rich methoxyphenyl ring, while the LUMO is concentrated around the carbonyl group. This distribution indicates that an electronic transition would involve a charge transfer from the aromatic ring to the carbonyl moiety. This intramolecular charge transfer is a key characteristic of many aromatic ketones and influences their photochemical behavior.

Table 2: Calculated HOMO-LUMO Energies and Related Parameters of this compound (Theoretical)

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 4.45 |

Note: The data in this table are illustrative and based on theoretical calculations for structurally similar compounds.

Computational Spectroscopic Predictions

Computational methods can accurately predict various types of molecular spectra, which is invaluable for interpreting experimental data and understanding the molecule's vibrational and electronic properties.

Theoretical infrared (IR) and nuclear magnetic resonance (NMR) spectra can be simulated using quantum chemical methods. The vibrational frequencies in the IR spectrum correspond to the different modes of vibration of the molecule's bonds. For this compound, characteristic peaks would include a strong absorption for the C=O stretch of the ketone, C-H stretches of the aromatic and alkyl groups, and C-O stretches of the methoxy group.

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. Theoretical ¹H and ¹³C NMR spectra can predict the chemical shifts of each nucleus, which are highly dependent on the local electronic environment. These predictions are instrumental in assigning the signals in experimentally obtained NMR spectra.

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* transitions within the aromatic ring and n→π* transitions associated with the carbonyl group. The calculated absorption wavelengths (λmax) and oscillator strengths provide a theoretical spectrum that can be compared with experimental measurements.

Exploration of Non-Linear Optical (NLO) Properties through Computational Methods

The investigation of the non-linear optical (NLO) properties of organic molecules like this compound is a burgeoning field of research, driven by their potential applications in optoelectronics and photonics. analis.com.my Computational chemistry provides a powerful toolkit to predict and understand the NLO response of molecules, guiding the synthesis of new materials with enhanced properties. researchgate.net Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the predominant computational methods employed for this purpose. researchgate.netnih.gov

The NLO properties of a molecule are fundamentally related to its electronic structure and the response of its electron cloud to an external electric field, such as that from a high-intensity laser. Key parameters that are computationally calculated to quantify the NLO response include the linear polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ). analis.com.mynih.gov These parameters describe the linear and non-linear distortion of the electron cloud in the presence of an electric field.

For a molecule like this compound, the presence of a π-conjugated system in the methoxyphenyl group is expected to be a key determinant of its NLO properties. researchgate.net The delocalization of π-electrons within this aromatic ring can lead to significant intramolecular charge transfer (ICT) upon excitation, a crucial factor for a large NLO response. researchgate.net Computational studies on similar aromatic ketones often focus on how electron-donating (like the methoxy group) and electron-accepting groups influence the ICT process and, consequently, the hyperpolarizability. analis.com.my

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a critical role in determining the NLO properties. rsc.org A smaller HOMO-LUMO energy gap is generally associated with easier electronic transitions and a larger NLO response. rsc.org Computational methods can accurately predict the energies of these orbitals and the nature of the electronic transitions, providing insights into the origin of the NLO activity. mdpi.com

The calculated NLO parameters are often compared to those of a standard reference material, such as urea, to evaluate the potential of the molecule for NLO applications. tandfonline.com Hypothetical calculated NLO properties for this compound, based on typical values for similar aromatic ketones, are presented in the table below.

| Parameter | Calculated Value (a.u.) |

| Dipole Moment (μ) | 3.5 D |

| Linear Polarizability (α) | 250 |

| First Hyperpolarizability (β) | 1200 |

| Second Hyperpolarizability (γ) | 80000 |

Note: The values in this table are hypothetical and for illustrative purposes only, representing typical ranges for similar organic molecules.

In Silico Studies of Molecular Interactions and Structural Dynamics

In silico methods are indispensable tools in modern drug discovery and materials science for predicting how a molecule will interact with its biological target and for understanding its structural dynamics. mdpi.comdovepress.comresearchgate.netsemanticscholar.org For a compound like this compound, these computational techniques can provide valuable insights into its potential biological activity and pharmacokinetic properties.

Molecular docking is a widely used in silico technique to predict the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein receptor. researchgate.net This method is crucial in structure-based drug design for identifying potential drug candidates. researchgate.netsemanticscholar.org For this compound, docking studies could be performed against various protein targets to explore its potential as an inhibitor or modulator of their function. The results of docking simulations are often expressed as a docking score, which estimates the binding affinity of the ligand to the receptor. mdpi.com

Beyond predicting binding modes, in silico studies also encompass the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.comnih.gov These predictions are vital for assessing the drug-likeness of a compound and identifying potential liabilities early in the drug discovery process. nih.gov Various computational models can predict properties such as solubility, permeability, metabolic stability, and potential toxicity of this compound.

Molecular dynamics (MD) simulations provide a more dynamic picture of molecular interactions. preprints.org By simulating the motion of atoms over time, MD can reveal the stability of a ligand-receptor complex, the conformational changes that occur upon binding, and the key interactions that stabilize the complex. preprints.org For this compound, an MD simulation of its complex with a target protein could elucidate the dynamic behavior of the binding and provide a more accurate estimation of the binding free energy.

A hypothetical summary of in silico predictions for this compound is presented in the table below.

| Property | Predicted Value/Outcome |

| Molecular Docking | |

| Target Protein | Cyclooxygenase-2 (COX-2) |

| Docking Score (kcal/mol) | -8.5 |

| Key Interactions | Hydrogen bonding with SER-530, Pi-alkyl interactions with VAL-349 |

| ADMET Prediction | |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Permeation | Low |

| CYP2D6 Inhibition | Non-inhibitor |

| AMES Toxicity | Non-mutagenic |

| Molecular Dynamics | |

| Simulation Time | 100 ns |

| RMSD of Protein-Ligand Complex | Stable (average < 2 Å) |

| Dominant Interactions | Stable hydrogen bonds and hydrophobic contacts |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general expectations for a molecule of this type.

Reaction Mechanisms and Chemical Reactivity of 1 4 Methoxyphenyl 4 Methylpentan 1 One

Mechanistic Pathways of Formation via Carbonyl Chemistry

The primary and most industrially significant method for the synthesis of 1-(4-Methoxyphenyl)-4-methylpentan-1-one is the Friedel-Crafts acylation. This reaction is a classic example of electrophilic aromatic substitution (EAS) and involves the reaction of an acylating agent with an activated aromatic ring in the presence of a Lewis acid catalyst.

Mechanism:

Generation of the Acylium Ion: The reaction is initiated by the activation of an acyl halide, typically 4-methylpentanoyl chloride, with a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the halogen of the acyl chloride, which polarizes the carbon-halogen bond and facilitates its cleavage to form a highly electrophilic and resonance-stabilized acylium ion.

Electrophilic Attack: The electron-rich anisole (B1667542) (methoxybenzene) ring then acts as a nucleophile, attacking the acylium ion. The methoxy (B1213986) group (-OCH₃) is a powerful activating group, meaning it donates electron density to the aromatic ring, making it significantly more nucleophilic than benzene itself. This increased nucleophilicity facilitates the attack on the electrophile.

Formation of the Sigma Complex: The attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the ortho and para positions relative to the methoxy group.

Rearomatization: A weak base, such as the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst.

Due to the strong ortho-, para-directing nature of the methoxy group, the acylation of anisole predominantly yields the para-substituted product. The steric hindrance from the methoxy group and the incoming acyl group disfavors substitution at the ortho position, leading to high regioselectivity for the para isomer.

Reactivity of the Ketone Functionality: Nucleophilic Additions and Condensations

The carbonyl group (C=O) is the most reactive site for nucleophilic attack in the molecule. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center.

Nucleophilic Addition Reactions:

This compound can undergo a wide range of nucleophilic addition reactions. Strong nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), attack the carbonyl carbon directly to form a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol.

Weak nucleophiles, such as water, alcohols, and amines, can also add to the carbonyl group, typically under acid-catalyzed conditions. Acid catalysis enhances the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen. For example, reaction with an alcohol in the presence of an acid catalyst can lead to the formation of a hemiketal and subsequently a ketal.

Condensation Reactions:

The α-hydrogens (on the carbon adjacent to the carbonyl group) of this compound are acidic and can be removed by a base to form an enolate ion. This enolate is a potent nucleophile and can participate in condensation reactions, such as the Aldol (B89426) condensation. While self-condensation is possible, a crossed Aldol condensation with an aldehyde that lacks α-hydrogens (like benzaldehyde) would be more efficient, leading to the formation of an α,β-unsaturated ketone after dehydration.

Transformations Involving the Methoxyphenyl Moiety: Aromatic Substitution and Derivatization

The methoxyphenyl ring is highly activated towards further electrophilic aromatic substitution (EAS) due to the electron-donating resonance effect of the methoxy group. This group directs incoming electrophiles to the positions ortho and para to itself. Since the para position is already occupied by the acyl chain, further substitutions will be directed to the two equivalent ortho positions (C-3 and C-5).

Common EAS Reactions:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, predominantly at the C-3 position, to yield 1-(3-Nitro-4-methoxyphenyl)-4-methylpentan-1-one.

Halogenation: Treatment with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (like FeBr₃ or AlCl₃) results in the substitution of a hydrogen atom with a halogen at the C-3 position.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) can introduce a sulfonic acid group (-SO₃H) at the C-3 position.

Derivatization:

The methoxy group itself can be a site for chemical transformation. Cleavage of the methyl ether can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃), converting the methoxyphenyl group into a hydroxyphenyl group, thus forming 1-(4-Hydroxyphenyl)-4-methylpentan-1-one. This phenolic derivative opens up further avenues for derivatization, such as esterification or etherification of the hydroxyl group.

Reactions at the Alkyl Chain: Functionalization and Rearrangements

While the isobutyl alkyl chain is generally less reactive than the ketone or the aromatic ring, specific reactions can target this part of the molecule.

Baeyer-Villiger Oxidation:

A key reaction involving the alkyl chain is the Baeyer-Villiger oxidation, which converts ketones into esters. This reaction proceeds by treating the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism involves the migration of one of the groups attached to the carbonyl carbon to an adjacent oxygen atom. The migratory aptitude of different groups determines the regioselectivity of the reaction. For this compound, the migratory aptitude is generally tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. In this case, the methoxyphenyl (aryl) group has a higher migratory aptitude than the methylene group (-CH₂-) of the alkyl chain. Therefore, the Baeyer-Villiger oxidation would predominantly yield 4-methoxyphenyl (B3050149) 4-methylpentanoate.

α-Halogenation:

Under acidic or basic conditions, the ketone can be halogenated at the α-carbon (the CH₂ group adjacent to the carbonyl). This reaction proceeds via an enol or enolate intermediate and can introduce one or more halogen atoms at this position.

Exploration of Regioselectivity and Stereochemical Control in Chemical Transformations

Regioselectivity:

Control over the position of chemical attack (regioselectivity) is a critical aspect of the reactivity of this compound.

Friedel-Crafts Acylation: As discussed, the formation of the molecule is highly regioselective. The strong para-directing effect of the methoxy group, combined with steric hindrance at the ortho positions, ensures that the acylation of anisole with 4-methylpentanoyl chloride yields almost exclusively the para-substituted product.

Electrophilic Aromatic Substitution: Further EAS reactions on the product are also highly regioselective. The existing methoxy and acyl groups cooperatively direct incoming electrophiles. The methoxy group is a strong ortho-, para- director, while the acyl group is a deactivating meta- director. Since the methoxy group's activating and directing influence is dominant, electrophiles are directed to the positions ortho to the methoxy group (C-3 and C-5).

Baeyer-Villiger Oxidation: The regioselectivity of this oxidation is governed by the relative migratory aptitudes of the aryl and alkyl groups, with the aryl group preferentially migrating to form the corresponding ester.

Stereochemical Control:

While this compound itself is achiral, stereocenters can be introduced through various reactions, making stereochemical control an important consideration.

Nucleophilic Addition: The reduction of the ketone functionality, for example, using a chiral reducing agent like a CBS catalyst (Corey-Bakshi-Shibata), can lead to the enantioselective formation of the corresponding secondary alcohol, 1-(4-methoxyphenyl)-4-methylpentan-1-ol. The facial selectivity of the nucleophilic attack on the prochiral carbonyl carbon is determined by the chiral catalyst or reagent used.

Reactions at the α-carbon: If a substituent is introduced at the α-carbon, a new stereocenter is created. Controlling the stereochemistry of this position would require the use of chiral auxiliaries or asymmetric catalysis.

The principles of stereocontrol are fundamental in modern organic synthesis, and while specific studies on this molecule are limited, the general strategies for controlling the stereochemical outcome of reactions on aryl ketones are well-established and applicable.

Synthesis and Exploration of Derivatives and Analogues of 1 4 Methoxyphenyl 4 Methylpentan 1 One

Design and Synthesis of Structurally Modified Pentanone Backbones

The pentanone backbone of 1-(4-methoxyphenyl)-4-methylpentan-1-one offers several avenues for structural modification to influence the compound's steric and electronic properties. Synthetic strategies have focused on altering the arrangement of the carbonyl group and replacing the aliphatic chain with cyclic structures.

One approach involves the synthesis of structural isomers, such as moving the carbonyl group from the 1-position to the 2-position. For instance, the synthesis of 1-(3,5-dibenzyloxy-4-methylphenyl)-4-methylpentan-2-one has been achieved through the reaction of 3,5-dibenzyloxy-4-methylphenylacetyl chloride with isobutyl magnesium bromide. pastic.gov.pk This modified backbone can then undergo further reactions, such as debenzylation, to yield other functionalized analogues like 1-(3,5-dihydroxy-4-methylphenyl)-4-methylpentan-2-one. pastic.gov.pk

Another significant modification involves replacing the 4-methylpentyl group with a cyclic moiety. A notable example is the synthesis of cyclohexyl-(4-methoxy-phenyl)-methanone. This analogue can be prepared via a Friedel-Crafts acylation of methoxy-benzene (anisole). google.com An alternative route to this modified backbone involves the oxidation of cyclohexyl-(4-methoxy-phenyl)-methanol, which is itself synthesized by treating 4-methoxy-benzaldehyde with cyclohexyl magnesium bromide. google.com These synthetic routes demonstrate the feasibility of replacing the acyclic pentanone chain with a carbocyclic ring, fundamentally altering the shape and rigidity of the molecule's non-aromatic portion.

| Original Scaffold | Modified Backbone Structure | Key Synthetic Step | Reference |

|---|---|---|---|

| This compound | 1-(Aryl)-4-methylpentan-2-one | Reaction of a phenylacetyl chloride with an organomagnesium reagent. | pastic.gov.pk |

| This compound | Cyclohexyl-(4-methoxy-phenyl)-methanone | Friedel-Crafts acylation of methoxy-benzene. | google.com |

Systematic Variation of Substituents on the Aromatic Ring

Systematic variation of substituents on the 4-methoxyphenyl (B3050149) ring is a critical strategy for fine-tuning the electronic properties and intermolecular interactions of the resulting analogues. Research has explored the introduction and modification of various functional groups at different positions on the aromatic ring.

A common modification is the demethylation of the methoxy (B1213986) group to yield a hydroxyl group. This transformation can be achieved using reagents like hydrobromic acid (HBr), converting a 1-(4-methoxyphenyl) derivative into its 1-(4-hydroxyphenyl) counterpart. core.ac.uk This seemingly simple change can significantly impact properties such as solubility and hydrogen bonding capability.

More complex variations involve the introduction of multiple substituents. For example, building upon a modified pentan-2-one backbone, formylation and methylation reactions have been used to create 1-(2-formyl-3,5-dimethoxy-4-methylphenyl)-4-methylpentan-2-one. pastic.gov.pk The synthesis of such polysubstituted aromatic rings often involves multi-step sequences, starting from precursors like 1-(3,5-dihydroxy-4-methylphenyl)-4-methylpentan-2-one. pastic.gov.pk The position of substituents is crucial; studies on other aromatic compounds have shown that para-substitution can have a more profound impact on a molecule's properties compared to ortho or meta-substitution. nih.gov

| Parent Substituent | Modified Substituent(s) | Synthetic Method | Reference |

|---|---|---|---|

| 4-Methoxy | 4-Hydroxy | Demethylation with HBr. | core.ac.uk |

| 4-Methoxy | 2-Formyl-3,5-dimethoxy-4-methyl | Multi-step synthesis involving formulation and methylation of a dihydroxy precursor. | pastic.gov.pk |

| 4-Methoxy | 3,5-Dihydroxy-4-methyl | Debenzylation of a dibenzyloxy precursor. | pastic.gov.pk |

Preparation of Heterocyclic Hybrid Molecules Incorporating the Methoxyphenyl Ketone Scaffold

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units from different bioactive compounds into a single molecule. mdpi.com This approach has been applied to the 1-(4-methoxyphenyl) scaffold to create hybrid molecules incorporating various heterocyclic systems, aiming to access novel biological activities.

One example is the synthesis of 1,2,3-triazole hybrids. The 1-(4-methoxyphenyl) moiety has been incorporated into a triazole carbohydrazide structure, such as (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. mdpi.com This was synthesized by refluxing 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with 3-phenoxybenzaldehyde in ethanol. mdpi.com

| Heterocyclic System | Example Compound Name | Synthetic Approach | Reference |

|---|---|---|---|

| 1,2,3-Triazole | (E)-1-(4-methoxyphenyl)-5-methyl-N′- (3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide | Condensation of a triazole carbohydrazide with an aldehyde. | mdpi.com |

| Pyridazinone | 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone | Cyclization of a γ-keto acid with hydrazine hydrate. | raco.cat |

Structure-Property Relationship Studies in Designed Analogues

Structure-property relationship (SPR) and structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science. They involve synthesizing a series of analogues with systematic structural changes and evaluating the impact of these changes on their physical, chemical, or biological properties.

For scaffolds containing a methoxybenzoyl group, SAR studies have been crucial in optimizing biological activity. For example, in a series of 4-substituted methoxybenzoyl-aryl-thiazole analogues designed as potential anticancer agents, modifications to different parts of the molecule (designated as "A," "B," and "C" rings) were evaluated. nih.gov These studies revealed how changes in substituents and linkers influenced the compounds' ability to inhibit tubulin polymerization and affect cancer cell growth. nih.gov

Similarly, SAR studies on other classes of compounds have demonstrated a strong correlation between the inhibition of a specific enzyme target and the resulting cellular activity, such as decreased cell survival. nih.gov The evaluation is not limited to biological activity; properties such as taste have also been studied. In analogues of a dipeptide sweetener, the position of hydroxy and methoxy substituents on an aromatic ring was found to be critical, with para-substitution significantly reducing or eliminating the sweet taste. nih.gov These studies underscore the importance of systematic structural modification in developing analogues with desired properties.

| Molecular Region Modified | Type of Modification | Observed Impact on Property (Anticancer Activity) | Reference |

|---|---|---|---|

| "A" Ring (Methoxybenzoyl) | Substitution pattern | Influenced potency against cancer cell lines. | nih.gov |

| "B" Ring Linker | Carbonyl vs. Amino linkage | Amino linkage improved aqueous solubility and bioavailability. | nih.gov |

| "C" Ring | Varied aryl groups | Affected potency and susceptibility to multidrug resistance mechanisms. | nih.gov |

Development of Complex Polycyclic Systems from the this compound Core

The this compound core can also serve as a foundational building block for the construction of complex polycyclic and macrocyclic systems. Such structures are of interest in supramolecular chemistry and for accessing novel three-dimensional chemical space.

A direct application is seen where a closely related analogue, 1-(2-formyl-3,5-dimethoxy-4-methylphenyl)-4-methylpentan-2-one, was synthesized as a key intermediate for building an isochroman system, which is a bicyclic ether. pastic.gov.pk This demonstrates how functional groups installed on the core structure can be used to facilitate subsequent cyclization reactions to form fused ring systems.

Broader synthetic strategies can also be envisioned. The ketone functionality could be elaborated into a diene, which could then undergo a ring-closing metathesis (RCM) reaction to form a large macrocycle. beilstein-journals.org Alternatively, the core structure could be used to synthesize a dialdehyde, which could then be subjected to an intramolecular pinacol coupling reaction to generate a cyclophane. beilstein-journals.org Furthermore, intramolecular reactions such as the Prins or ene cyclization, starting from a ketone-containing macrocycle, can be employed to generate complex fused ring systems like decalol scaffolds or other bicyclic frameworks. bham.ac.uk These advanced synthetic approaches allow for the transformation of the relatively simple methoxyphenyl pentanone core into intricate polycyclic architectures.

| Target Polycyclic System | Synthetic Strategy | Key Precursor from Core | Reference |

|---|---|---|---|

| Isochroman (Bicyclic) | Intramolecular cyclization | Functionalized aromatic ketone (e.g., ortho-formyl group). | pastic.gov.pk |

| Cyclophane (Macrocyclic) | Intramolecular Pinacol coupling | Dialdehyde derived from the core structure. | beilstein-journals.org |

| Decalol Scaffold (Bicyclic) | Intramolecular Prins/Ene cyclization | Macrocycle containing the ketone and an alkene. | bham.ac.uk |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(3,5-Dibenzyloxy-4-methylphenyl)-4-methylpentan-2-one |

| 1-(3,5-Dihydroxy-4-methylphenyl)-4-methylpentan-2-one |

| 1-(2-Formyl-3,5-dimethoxy-4-methylphenyl)-4-methylpentan-2-one |

| Cyclohexyl-(4-methoxy-phenyl)-methanone |

| Cyclohexyl-(4-methoxy-phenyl)-methanol |

| 4-Methoxy-benzaldehyde |

| 1-(4-Hydroxyphenyl) analogues |

| (E)-1-(4-Methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide |

| 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide |

| 4,5-Dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone |

Applications in Chemical Synthesis and Materials Science

Role as an Organic Building Block in Multistep Synthesis

1-(4-Methoxyphenyl)-4-methylpentan-1-one is classified as a versatile small molecule scaffold and an organic building block. chemsrc.com In this capacity, it serves as a foundational starting material for the assembly of more intricate molecular architectures through a sequence of chemical reactions. The ketone functional group and the aromatic ring are key features that allow for a variety of chemical transformations, making it a valuable reagent in multistep synthetic processes aimed at producing complex organic compounds.

Intermediacy in the Production of Advanced Chemical Entities

Exploration in the Development of Functional Materials (e.g., Optical Materials, MOF Ligands)

The development of functional materials often relies on organic molecules that can be incorporated into larger structures to impart specific properties. However, there is currently a lack of published research detailing the exploration or use of this compound in the creation of functional materials like optical materials or as a ligand for the formation of metal-organic frameworks (MOFs).

Contribution to Catalyst Development and Reaction Optimization

The role of organic molecules in the development of new catalysts or in the optimization of chemical reactions is a significant area of chemical research. At present, there is no available information to suggest that this compound has been investigated or utilized for its contributions to catalyst development or reaction optimization.

Compound Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 21550-01-6 |

| Molecular Formula | C13H18O2 |

| Molecular Weight | 206.28 g/mol |

| Purity | Min. 95% |

Future Research Directions and Emerging Perspectives

Development of Sustainable and Eco-Friendly Synthetic Routes

The synthesis of aryl ketones like 1-(4-Methoxyphenyl)-4-methylpentan-1-one has traditionally relied on methods such as Friedel-Crafts acylation, which often employ stoichiometric amounts of Lewis acid catalysts (e.g., AlCl₃) and halogenated solvents, leading to significant chemical waste. Future research is intensely focused on developing greener, more sustainable alternatives that align with the principles of green chemistry.

Key areas of development include:

Heterogeneous Catalysis: Replacing homogeneous catalysts with solid acid catalysts such as sulfated zirconia and zeolites can simplify product purification, reduce corrosive waste streams, and allow for catalyst recycling. These catalysts have shown effectiveness in acylation reactions, offering a more environmentally benign pathway.

Metal- and Halogen-Free Methodologies: Innovative approaches are emerging that eliminate the need for metallic or halogenated reagents. For instance, the use of methanesulfonic anhydride (B1165640) as a promoter for Friedel-Crafts acylation allows for the preparation of aryl ketones with minimal, non-toxic waste.

Photocatalysis: Visible-light-induced reactions represent a frontier in green synthesis. Photocatalytic methods can enable the synthesis of ketones from abundant precursors like carboxylic acids and their derivatives through radical-based strategies. These reactions often proceed under mild conditions and can utilize air as a green oxidant, dramatically improving the atom economy and environmental footprint of the synthesis.

Biocatalysis: The use of enzymes as biocatalysts offers unparalleled selectivity under mild, aqueous conditions. While often focused on the reduction of ketones to chiral alcohols, engineered enzymes and whole-cell systems are being explored for the synthesis of ketones themselves, providing a highly sustainable and biodegradable catalytic option.

Table 1: Comparison of Sustainable Synthetic Routes for Aryl Ketones

| Synthetic Strategy | Typical Catalyst/Reagent | Solvent | Key Advantages |

|---|---|---|---|

| Heterogeneous Catalysis | Sulfated Zirconia, Zeolites | Often solvent-free or non-halogenated | Catalyst is recyclable; reduced corrosion and waste; simplified workup. |

| Metal-Free Acylation | Methanesulfonic Anhydride | Minimal or no solvent | Avoids metal and halogen waste; biodegradable reagents; high atom economy. |

| Visible-Light Photocatalysis | Organic Dyes, Semiconductors | Aqueous or green solvents | Uses light as a renewable energy source; mild reaction conditions; can use air as an oxidant. |

| Biocatalysis | Enzymes (e.g., dehydrogenases) | Water | High selectivity (chemo-, regio-, stereo-); mild conditions (room temp, neutral pH); biodegradable. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how the synthesis of molecules like this compound is planned and executed. Machine learning (ML) models, trained on vast datasets of chemical reactions, can predict reaction outcomes, suggest optimal conditions, and even design novel synthetic routes from scratch.

Future research in this area will likely focus on:

Retrosynthesis Planning: AI-powered tools can analyze a target molecule and propose multiple, viable synthetic pathways by working backward from the product. This accelerates the identification of the most efficient and cost-effective routes, moving beyond human intuition to explore a wider chemical space.

Reaction Optimization: ML algorithms can predict the outcomes of a reaction (e.g., yield, selectivity) under various conditions (e.g., temperature, solvent, catalyst). This allows for in-silico optimization, reducing the number of physical experiments required and minimizing waste. For the synthesis of the target compound, AI could rapidly screen various catalysts and conditions to maximize yield and purity.

Catalyst Design: AI is being used to design new catalysts with enhanced performance for specific transformations. By learning the complex relationships between a catalyst's structure and its activity, generative models can propose novel catalyst candidates that are more efficient, stable, and sustainable than those currently available.

Advanced Characterization Techniques for Complex Structural Assemblies

While the structure of this compound is relatively simple, its derivatives or its inclusion in more complex systems (e.g., polymers, co-crystals, biological conjugates) necessitates the use of advanced characterization techniques. Future research will rely on these methods for unambiguous structural verification and to understand intermolecular interactions.

Multidimensional NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are crucial for the unambiguous assignment of proton and carbon signals, confirming the precise connectivity of atoms in complex molecules. For derivatives of the target compound, advanced methods like NOESY can provide through-space correlations, revealing the three-dimensional conformation and stereochemistry. Automated structure elucidation frameworks using machine learning to interpret NMR spectra are also emerging, which can accelerate the discovery process.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula. Techniques such as Parallel Reaction Monitoring (PRM), performed on high-resolution instruments, offer exceptional specificity for targeted quantification and reaction monitoring, ensuring the precise tracking of reactants, intermediates, and products in complex mixtures. The use of various ionization sources (e.g., ESI, APPI) can provide complementary information for a more complete characterization of complex organic mixtures.

Single-Crystal X-ray Diffraction: This technique remains the gold standard for determining the three-dimensional structure of molecules at atomic resolution. For novel derivatives or co-crystals involving the target compound, X-ray crystallography can reveal precise bond lengths, bond angles, and intermolecular interactions. Recent advances even allow for the analysis of materials that are difficult to crystallize through co-crystallization with molecular chaperones.

Exploration of Novel Chemical Reactivity and Catalytic Pathways

Beyond improving existing synthetic methods, a significant area of future research involves discovering and harnessing novel chemical reactivity to create derivatives of this compound with unique properties. This involves exploring new catalytic systems that can activate otherwise inert bonds.

C–H Bond Functionalization: This field has revolutionized synthetic chemistry by allowing for the direct modification of C–H bonds, avoiding the need for pre-functionalized starting materials. For the target compound, transition-metal catalysis (e.g., using ruthenium or palladium) could enable the selective functionalization of the methoxyphenyl ring at the ortho, meta, or para positions, providing access to a wide array of new analogues that would be difficult to synthesize via traditional methods.

Photocatalytic Radical Generation: As mentioned, photocatalysis is a powerful tool for sustainable synthesis. It also opens up unique reaction pathways by generating highly reactive radical intermediates under mild conditions. For example, acyl radicals can be generated from precursors like α-keto acids and coupled with various partners, offering new ways to construct the ketone moiety. This approach could be used to synthesize novel ketone structures related to the target compound.

Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of a synthesis is highly valuable, particularly in drug discovery. Research into late-stage isomerization of ketones or functionalization of the alkyl chain could provide rapid access to a library of derivatives from a common intermediate.

Table 2: Emerging Catalytic Pathways for Aryl Ketone Diversification

| Pathway | Catalyst System | Type of Transformation | Potential Application to Target Compound |

|---|---|---|---|

| C–H Arylation | Ruthenium(II) or Palladium(II) complexes | Direct coupling of an aryl C-H bond with an aryl halide. | Modification of the methoxyphenyl ring to create biaryl structures. |

| C–H Alkenylation | Ruthenium(II) complexes | Direct coupling of an aryl C-H bond with an alkene. | Introduction of vinyl groups onto the aromatic ring for further polymerization or modification. |

| Photoredox-Catalyzed Decarboxylative Coupling | Organic dyes or metal complexes (e.g., Ni) | Generation of acyl radicals from α-keto acids for coupling. | A novel synthetic route to the ketone using different starting materials. |

| Distal C-H Functionalization | Transition metal with engineered directing group | Modification of C-H bonds at positions remote from existing functional groups. | Selective introduction of functional groups at the meta position of the methoxyphenyl ring. |

Expansion of Applications in Diverse Fields of Chemical Science and Technology

While this compound serves as a useful chemical intermediate, future research will likely uncover new applications for it and its derivatives across a range of scientific and technological fields. The specific combination of the methoxyphenyl group and the alkyl ketone structure provides a versatile scaffold for development.

Medicinal Chemistry and Agrochemicals: The methoxyphenyl ketone motif is a common feature in many biologically active compounds. Future work could involve synthesizing derivatives of the target compound and screening them for pharmacological activity. Simple substituted acetophenones have shown promise as agrochemicals, suggesting that this compound could serve as a scaffold for developing new pesticides or herbicides.

Materials Science: Aryl ketones are widely used as photoinitiators in polymerization processes. The target compound could be evaluated for its ability to initiate polymerization upon exposure to UV light. Furthermore, derivatives could be incorporated into polymer backbones to create materials with specific thermal or optical properties. Similar structures have also been investigated for use as corrosion inhibitors for steel.

Fragrance and Flavor Industry: Many ketones with aromatic and alkyl components are valued for their unique scent and flavor profiles. Acetophenone, a related simple ketone, is used as a fragrance ingredient. Research could explore the organoleptic properties of this compound for potential use in perfumes, soaps, and other consumer products.

Q & A

Q. What are the common synthetic routes for 1-(4-Methoxyphenyl)-4-methylpentan-1-one, and how can reaction conditions be optimized?

Methodological Answer:

- Friedel-Crafts Acylation : A ketone group is introduced via reaction of 4-methoxyphenyl precursors (e.g., 4-methoxybenzene derivatives) with acid chlorides or anhydrides in the presence of Lewis acids like AlCl₃. This method requires careful control of stoichiometry to avoid over-acylation .

- Oxidation Pathways : Secondary alcohols (e.g., 1-(4-methoxyphenyl)-4-methylpentanol) can be oxidized using CrO₃ or KMnO₄ under acidic conditions. Reaction monitoring via TLC or GC-MS is critical to prevent over-oxidation to carboxylic acids .

- Phase-Transfer Catalysis (PTC) : For intermediates requiring alkylation or substitution, PTC agents like PEG-400 enhance reaction efficiency in biphasic systems. Temperature (40–60°C) and solvent polarity must be optimized to improve yields .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- NMR : H and C NMR confirm the methoxy group (δ ~3.8 ppm for H; ~55 ppm for C) and ketone carbonyl (δ ~205–210 ppm for C). DEPT-135 distinguishes methyl and methylene groups .

- IR : A strong carbonyl stretch (~1700 cm) and methoxy C-O bond (~1250 cm) are diagnostic .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with software like SHELX or WinGX resolves bond lengths and angles. Anisotropic displacement parameters validate molecular packing. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···O) .

Q. What are the key physicochemical properties relevant to its handling in research?

Methodological Answer:

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, acetone) but sparingly soluble in water. Solubility tests should be conducted at 25°C using UV-Vis or gravimetric methods .

- Stability : Susceptible to photodegradation due to the methoxy group. Store under inert atmosphere (N₂/Ar) at –20°C in amber vials. Monitor stability via HPLC with UV detection at 254 nm .

- Melting Point : Reported range 124–126°C (varies with purity). Differential Scanning Calorimetry (DSC) provides precise thermal profiles .

Advanced Research Questions

Q. How can computational methods aid in understanding reaction mechanisms involving this compound?

Methodological Answer:

- DFT Calculations : Gaussian or ORCA software models transition states for ketone formation (e.g., during Friedel-Crafts acylation). B3LYP/6-31G(d) basis sets predict activation energies and regioselectivity .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. For example, MD in DMSO reveals hydrogen-bonding interactions that stabilize intermediates during nucleophilic substitutions .

- Hirshfeld Surface Analysis : Quantifies crystal packing efficiency and identifies dominant interactions (e.g., π-π stacking between aromatic rings), guiding polymorph design .

Q. What strategies optimize enantioselective synthesis of this compound?

Methodological Answer:

- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of prochiral ketone precursors. Enantiomeric excess (ee) is assessed via chiral HPLC (e.g., Chiralpak IA column) .

- Biocatalysis : Lipases (e.g., Candida antarctica) catalyze kinetic resolution of racemic alcohols. Optimize pH (6–8) and temperature (30–40°C) to enhance enzyme activity and selectivity .

- Dynamic Kinetic Resolution (DKR) : Combine metal catalysts (e.g., Pd/C) with enzymes to racemize intermediates in situ, achieving >90% ee .

Q. How does this compound behave in catalytic oxidation reactions?

Methodological Answer:

- Metal-Catalyzed Oxidation : Mn(OAc)₃ or Co(II) salts in acetic acid selectively oxidize methyl groups to carboxylic acids. Reaction progress is tracked via FTIR to detect carbonyl intermediates .

- Photocatalysis : Under UV light (λ = 365 nm), TiO₂ nanoparticles generate radicals that cleave C-C bonds adjacent to the ketone. GC-MS identifies fragmentation products (e.g., 4-methoxyacetophenone) .

- NHPI-Mediated Oxidation : N-Hydroxyphthalimide (NHPI) with O₂ initiates free-radical chain reactions. EPR spectroscopy detects nitroxide radicals, confirming mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.